molecular formula C15H15NO4 B11726951 4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one

4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one

Cat. No.: B11726951
M. Wt: 273.28 g/mol
InChI Key: CCGXRZZXIPUYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring, a hydroxy group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one typically involves multiple steps. One common method includes the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 4-methylphenylmethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzoic acid methyl ester: Similar in structure but lacks the pyranone ring.

    4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: Shares the hydroxy and methylphenyl groups but has a different core structure.

Uniqueness

4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one is unique due to its combination of functional groups and the presence of the pyranone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylphenyl)methoxyiminomethyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXRZZXIPUYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.